2-(2-(4-(methylthio)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Description
The compound 2-(2-(4-(methylthio)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide features a cycloheptathiophene core with two critical substituents:
- A carboxamide group at position 2.
- An acetamido side chain at position 2, modified with a 4-(methylthio)phenyl moiety.
This scaffold is structurally versatile, enabling modifications to optimize physicochemical and biological properties. Below, we compare this compound with analogs bearing variations in the acetamido side chain, carboxamide group, and aromatic substituents.
Properties
IUPAC Name |
2-[[2-(4-methylsulfanylphenyl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S2/c1-24-13-9-7-12(8-10-13)11-16(22)21-19-17(18(20)23)14-5-3-2-4-6-15(14)25-19/h7-10H,2-6,11H2,1H3,(H2,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKZEKODSKIQQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(methylthio)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide typically involves multi-step organic reactionsThe Suzuki–Miyaura coupling reaction is often employed for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(methylthio)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
2-(2-(4-(methylthio)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(4-(methylthio)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Structural Modifications in the Acetamido Side Chain
The acetamido side chain is a key site for structural diversification. Examples include:
Key Observations :
Modifications in the Aromatic/Carboxamide Regions
Variations in the carboxamide and aromatic regions influence solubility and bioactivity:
Key Observations :
Spectral Highlights :
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing this compound?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the cyclohepta[b]thiophene core via cyclization reactions under controlled temperatures (e.g., 60–80°C) using solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
- Step 2: Introduction of the acetamido group via nucleophilic substitution or amide coupling, often catalyzed by triethylamine (TEA) or pyridine .
- Step 3: Functionalization of the 4-(methylthio)phenyl moiety through sulfonylation or thioether formation, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
- Purification: HPLC or column chromatography is used to isolate the compound, with purity >95% confirmed by analytical HPLC .
Table 1: Representative Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| 1 | TEA, DCM | DCM | 60°C | 45–60% |
| 2 | Pyridine, DMF | DMF | RT | 70–85% |
| 3 | Na₂S, MeI | THF | 0–5°C | 50–65% |
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and substituent positions. For example, the methylthio group’s singlet appears at δ 2.5 ppm in ¹H NMR .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected at m/z 435.12) .
- X-ray Crystallography: Resolves conformational ambiguities in the cycloheptane-thiophene fused ring system .
- HPLC: Monitors purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
Methodological Answer: Low yields often stem from steric hindrance or side reactions. Strategies include:
- Design of Experiments (DoE): Systematic variation of parameters (e.g., solvent polarity, temperature, catalyst loading) to identify optimal conditions .
- Computational Modeling: Quantum mechanical calculations (e.g., DFT) predict transition states and guide solvent selection (e.g., DMF vs. THF) to stabilize intermediates .
- Catalyst Screening: Alternative catalysts like DMAP or HOBt improve coupling efficiency in amide bond formation .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer: Discrepancies may arise from structural variations (e.g., substituents) or assay conditions. A systematic approach includes:
- Structure-Activity Relationship (SAR) Analysis: Compare bioactivity of derivatives (Table 2). For example, replacing the methylthio group with ethylsulfonyl enhances anticancer activity against MCF-7 cells .
- Assay Standardization: Replicate experiments under controlled conditions (e.g., cell line passage number, serum-free media) to minimize variability .
Table 2: Impact of Substituents on Biological Activity
| Substituent | Target (IC₅₀) | Cell Line | Reference |
|---|---|---|---|
| 4-(Methylthio)phenyl | 12.5 µM (Kinase X) | HepG2 | |
| 4-Ethylsulfonylphenyl | 5.8 µM (Kinase X) | MCF-7 | |
| 4-Nitrobenzamido | 18.3 µM (Kinase Y) | A549 |
Q. What computational tools are effective for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina simulate binding poses to receptors (e.g., kinase domains). The methylthio group’s hydrophobicity improves fit into hydrophobic pockets .
- Molecular Dynamics (MD): Simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .
- Free Energy Perturbation (FEP): Quantifies binding affinity changes upon substituent modification, guiding rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
